Dmab-anabaseine dihydrochloride

Beschreibung

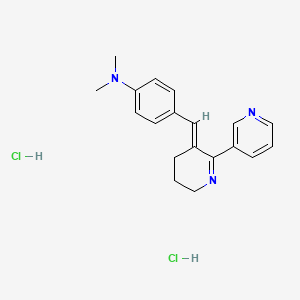

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNEWWWKHBASC-YNHPUKFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Neuropharmacological Profile of Dmab-anabaseine Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmab-anabaseine dihydrochloride (B599025) is a synthetic derivative of the natural toxin anabaseine (B15009), engineered for selective interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This document provides a comprehensive technical guide to the mechanism of action of Dmab-anabaseine dihydrochloride, focusing on its dual activity as a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) and an antagonist of the α4β2 nAChR.[1][2] Its preferential agonism at α7 nAChRs is believed to underpin its cognition-enhancing properties, which have been observed in preclinical studies.[1][3] This guide details the available pharmacodynamic data, outlines key experimental protocols for its characterization, and provides visual representations of its signaling pathways and experimental workflows.

Introduction

Anabaseine, a toxin found in certain marine worms and ants, is a potent agonist at various nAChR subtypes.[4][5] Chemical modifications of the anabaseine structure have led to the development of analogs with improved selectivity for specific nAChR subtypes, aiming to harness therapeutic benefits while minimizing off-target effects. This compound and its closely related analog, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-A or GTS-21), are prominent examples of such developmental efforts.[6][7] These compounds exhibit high selectivity for the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex. The activation of α7 nAChRs leads to calcium influx and modulation of various downstream signaling cascades, ultimately influencing synaptic plasticity and neuronal excitability.

Mechanism of Action

The primary mechanism of action of this compound is its function as a selective partial agonist at the α7 nicotinic acetylcholine receptor .[1][2] As a partial agonist, it binds to and activates the receptor but elicits a submaximal response compared to the endogenous agonist, acetylcholine. This property is crucial as it may prevent the receptor desensitization often seen with full agonists, potentially offering a wider therapeutic window.

Simultaneously, this compound acts as an antagonist at the α4β2 nicotinic acetylcholine receptor .[1][2] The α4β2 subtype is the most abundant high-affinity nicotine (B1678760) binding site in the brain and is heavily implicated in the addictive properties of nicotine. By blocking this receptor, Dmab-anabaseine may avoid the reinforcing effects associated with nicotine while still promoting pro-cognitive effects through α7 agonism.

Signaling Pathway

Upon binding of Dmab-anabaseine to the extracellular domain of the homopentameric α7 nAChR, the ion channel undergoes a conformational change, leading to its opening. This allows for the influx of cations, primarily Ca²⁺ and to a lesser extent Na⁺. The subsequent increase in intracellular Ca²⁺ concentration acts as a second messenger, activating a cascade of downstream signaling pathways. These include the activation of calmodulin-dependent protein kinases (CaMKs), protein kinase C (PKC), and the extracellular signal-regulated kinase (ERK) pathway, all of which are pivotal in modulating synaptic strength and plasticity, processes fundamental to learning and memory.

Quantitative Pharmacological Data

While specific quantitative binding and functional data for this compound are not extensively available in the public literature, data for its close structural and functional analog, GTS-21 (DMXB-A), provide valuable insights into the expected pharmacological profile.

| Parameter | Receptor Subtype | Species | Value | Reference |

| Binding Affinity (Ki) | α7 nAChR | Human | 2000 nM | [6] |

| α7 nAChR | Rat | 650 nM | [6] | |

| α4β2 nAChR | Human | 20 nM | [6] | |

| α4β2 nAChR | Rat | 19 nM | [6] | |

| Functional Activity (EC50) | α7 nAChR | Human | 11 µM | [6] |

| α7 nAChR | Rat | 5.2 µM | [6] | |

| α3β4 nAChR | Rat | 21 µM | [6] | |

| Functional Activity (Imax) | α7 nAChR (vs. ACh) | Human | 9% | [6] |

| α7 nAChR (vs. ACh) | Rat | 32% | [6] | |

| Functional Inhibition (IC50) | α4β2 nAChR | Rat | 17 µM | [6] |

| In Vivo Efficacy | Cognitive Enhancement | Aged Rats | 2 mg/kg, i.p. | [3] |

Note: The binding data for GTS-21 shows a higher affinity for the α4β2 subtype, while functional assays confirm its partial agonism at α7 and antagonism at α4β2. This highlights the importance of integrating both binding and functional data for a complete understanding of a compound's mechanism of action.

Experimental Protocols

The characterization of Dmab-anabaseine's mechanism of action involves a combination of in vitro and in vivo experimental techniques.

In Vitro Characterization: Electrophysiology

Two-electrode voltage clamp (TEVC) or whole-cell patch clamp recordings using Xenopus laevis oocytes or mammalian cell lines heterologously expressing specific nAChR subtypes are standard methods to determine the functional activity (EC₅₀, Imax) and selectivity of the compound.

Detailed Protocol: Whole-Cell Patch Clamp Recording in nAChR-Expressing Cells

-

Cell Preparation: Culture a mammalian cell line (e.g., HEK293) stably or transiently transfected with the cDNAs for the desired human nAChR subunits (e.g., α7 or α4 and β2). Plate the cells onto glass coverslips 24-48 hours before the experiment.

-

Solutions:

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with 95% O₂ / 5% CO₂.[8][9]

-

Internal (Pipette) Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 10 HEPES. Adjust pH to 7.2 with KOH.[8][9]

-

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[8][9]

-

Recording:

-

Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Approach a target cell with the patch pipette filled with internal solution while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 to -70 mV.

-

-

Drug Application: Apply this compound at varying concentrations via a perfusion system to the recorded cell. Record the induced currents.

-

Data Analysis: Plot the peak current response against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Imax.

In Vivo Assessment of Cognitive Enhancement

Behavioral paradigms in rodents are used to assess the pro-cognitive effects of Dmab-anabaseine. The radial arm maze is a common task to evaluate spatial learning and memory.

Detailed Protocol: 17-Arm Radial Maze in Aged Rats

-

Apparatus: A 17-arm radial maze elevated from the floor. Food wells are located at the end of each arm.

-

Animals: Aged (e.g., 22-24 months old) rats are used to model age-associated memory impairment.

-

Habituation: Acclimatize the rats to the maze for several days, allowing them to explore and consume food rewards placed throughout the maze.

-

Training:

-

Bait a subset of the arms (e.g., 8 out of 17) with a food reward. The location of the baited arms remains consistent for each rat throughout the experiment.

-

Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle 15-30 minutes prior to each daily trial.[3]

-

Place the rat in the center of the maze and allow it to explore until all baited arms have been visited or a set time has elapsed (e.g., 15 minutes).

-

-

Data Collection and Analysis:

-

Reference Memory Errors: Entries into arms that are never baited. A decrease in these errors over time indicates improved long-term memory.[1]

-

Working Memory Errors: Re-entries into arms that have already been visited within the same trial. A decrease in these errors indicates improved short-term memory.

-

Compare the number of errors between the Dmab-anabaseine-treated group and the vehicle-treated control group over the training days.

-

Conclusion

This compound is a selective nicotinic acetylcholine receptor modulator with a dual mechanism of action: partial agonism at α7 nAChRs and antagonism at α4β2 nAChRs. This pharmacological profile makes it a compelling candidate for the treatment of cognitive deficits associated with neuropsychiatric and neurodegenerative disorders. The pro-cognitive effects observed in preclinical models are attributed to the enhancement of cholinergic neurotransmission and synaptic plasticity via α7 nAChR activation. Further research, including more detailed quantitative characterization and clinical investigation, is necessary to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (2241) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. Improved learning and memory in aged rats with chronic administration of the nicotinic receptor agonist GTS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. docs.axolbio.com [docs.axolbio.com]

Dmab-anabaseine Dihydrochloride: A Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025), also known as 3-(4)-dimethylaminocinnamylidine anabaseine (B15009) (DMAC), is a synthetic derivative of the natural alkaloid anabaseine.[1] It has emerged as a significant research tool and potential therapeutic agent due to its selective partial agonist activity at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and antagonist activity at the α4β2 nAChR subtype.[1][2] The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex. Its activation by agonists leads to an influx of cations, most notably calcium, which modulates various downstream signaling pathways implicated in learning, memory, and attention. The selective modulation of α7 nAChRs by compounds like Dmab-anabaseine, while avoiding the widespread activation of other nAChR subtypes, presents a promising strategy for the development of cognitive enhancers with a potentially favorable side-effect profile. This technical guide provides an in-depth overview of the pharmacological properties, experimental characterization, and underlying signaling mechanisms of Dmab-anabaseine dihydrochloride.

Pharmacological Profile: Quantitative Data

The pharmacological activity of Dmab-anabaseine has been characterized through various in vitro assays to determine its binding affinity, functional potency, and selectivity for different nAChR subtypes.

Binding Affinity

Radioligand binding assays are employed to determine the affinity of Dmab-anabaseine for nAChR subtypes. These assays typically involve the displacement of a radiolabeled ligand from the receptor by increasing concentrations of the unlabeled test compound. While specific Ki values for Dmab-anabaseine are not extensively reported in publicly available literature, qualitative studies have demonstrated its selectivity. Dmab-anabaseine is a potent displacer of 125I-α-bungarotoxin, a selective radioligand for the α7 nAChR.[3] Conversely, it is significantly less potent at displacing [3H]cytisine, a radioligand that binds with high affinity to α4β2 nAChRs, indicating a clear selectivity for the α7 subtype.[3]

Table 1: Comparative Binding Affinity of Anabaseine Derivatives

| Compound | Receptor Subtype | Radioligand | Binding Affinity (Ki) | Reference |

| GTS-21 | human α7 | [125I]α-bungarotoxin | 23 µM | [4] |

| GTS-21 | rat α7 | [125I]α-bungarotoxin | 0.31 µM | [4] |

| 4OH-GTS-21 | human α7 | [125I]α-bungarotoxin | 0.17 µM | [4] |

| 4OH-GTS-21 | rat α7 | [125I]α-bungarotoxin | 0.45 µM | [4] |

Functional Activity

The functional activity of Dmab-anabaseine as a partial agonist at α7 nAChRs is typically assessed using electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing the receptor of interest.

Table 2: Functional Potency and Efficacy of Dmab-anabaseine and Related Compounds at α7 nAChR

| Compound | Receptor | Assay | EC50 | Emax (relative to Acetylcholine) | Reference |

| Dmab-anabaseine | human α7 | TEVC in Xenopus oocytes | 21 µM | Not Reported | |

| GTS-21 | rat α7 | TEVC in Xenopus oocytes | 5.2 µM | 32% | [5] |

| GTS-21 | human α7 | TEVC in Xenopus oocytes | 11 µM | 9% | [5] |

Experimental Protocols

The characterization of Dmab-anabaseine's pharmacological profile relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for α7 nAChR

This protocol is adapted from standard procedures for nAChR binding assays.

Objective: To determine the binding affinity (Ki) of Dmab-anabaseine for the α7 nAChR.

Materials:

-

Cell membranes prepared from a cell line stably expressing human α7 nAChRs (e.g., SH-SY5Y or HEK293 cells).

-

Radioligand: [125I]α-bungarotoxin.

-

Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM nicotine (B1678760) or unlabeled α-bungarotoxin).

-

Test compound: this compound dissolved in assay buffer.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL Bovine Serum Albumin (BSA).

-

Wash Buffer: Ice-cold assay buffer.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing α7 nAChRs in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Resuspend the final membrane pellet in fresh assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, a fixed concentration of [125I]α-bungarotoxin (typically near its Kd value), and the membrane preparation.

-

Non-specific Binding: Add the non-specific binding control, [125I]α-bungarotoxin, and the membrane preparation.

-

Competition Binding: Add serial dilutions of Dmab-anabaseine, [125I]α-bungarotoxin, and the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient duration to reach equilibrium (e.g., 2-3 hours).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Dmab-anabaseine concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is a standard method for assessing the functional activity of ligands at ion channels expressed in Xenopus oocytes.

Objective: To determine the EC50 and Emax of Dmab-anabaseine at the human α7 nAChR.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the human α7 nAChR subunit.

-

This compound solutions of varying concentrations in recording buffer.

-

Reference agonist: Acetylcholine (ACh).

-

Recording Buffer (e.g., ND96 solution).

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Glass microelectrodes filled with 3 M KCl.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the human α7 nAChR. Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording buffer.

-

Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Drug Application:

-

Apply a saturating concentration of the reference agonist, ACh, to determine the maximum current response (Imax).

-

After a washout period, apply increasing concentrations of Dmab-anabaseine to the oocyte and record the peak inward current at each concentration.

-

-

Data Analysis:

-

Normalize the current responses elicited by Dmab-anabaseine to the maximum current response elicited by ACh.

-

Plot the normalized current as a function of the logarithm of the Dmab-anabaseine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response as a percentage of the ACh response).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by Dmab-anabaseine and the general workflow for its characterization.

Caption: α7 nAChR signaling cascade initiated by Dmab-anabaseine.

Caption: Experimental workflow for characterizing Dmab-anabaseine.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the α7 nAChR in neuronal function. Its selectivity as a partial agonist for the α7 subtype, coupled with its antagonist activity at α4β2 receptors, makes it a compound of interest for the development of novel therapeutics for cognitive disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and related compounds. Further studies to fully elucidate its binding affinities and in vivo efficacy are warranted to realize its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of 3-(4-hydroxy, 2-Methoxybenzylidene)anabaseine selectivity and activity at human and rat alpha-7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Docking studies of benzylidene anabaseine interactions with α7 nicotinic acetylcholine receptor (nAChR) and acetylcholine binding proteins (AChBPs): Application to the design of related α7 selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antagonistic Profile of Dmab-anabaseine dihydrochloride at the α4β2 Nicotinic Acetylcholine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025), also widely known as GTS-21, is a synthetic derivative of the natural alkaloid anabaseine. While extensively studied for its partial agonist activity at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), its interaction with the α4β2 nAChR subtype presents a compelling profile of antagonism. The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a key player in cognitive function, reward pathways, and nicotine (B1678760) addiction. Understanding the antagonistic properties of Dmab-anabaseine at this receptor is crucial for elucidating its full pharmacological spectrum and its potential therapeutic applications in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the α4β2 nAChR antagonist activity of Dmab-anabaseine dihydrochloride, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Quantitative Antagonist Activity at α4β2 nAChR

The antagonist properties of this compound at the human α4β2 nAChR have been characterized through both radioligand binding assays and functional assays. The data consistently demonstrate its ability to inhibit the function of this receptor subtype.

| Parameter | Value | Species/System | Assay Type | Reference |

| Ki | 20 nM | Human | Radioligand Binding Assay | [1] |

| IC50 | 6.6 ± 1.2 µM | Human (TE671 cells) | Functional Antagonism (Inhibition of ACh-mediated depolarization) | [2] |

| Agonist Activity | Very weak partial agonist (~6% of ACh response) | Human | Electrophysiology |

Signaling Pathway of α4β2 nAChR Antagonism

This compound acts as an antagonist at the α4β2 nicotinic acetylcholine receptor. In the presence of the endogenous agonist acetylcholine (ACh), Dmab-anabaseine binds to the receptor, preventing its activation and subsequent ion influx. This blockade of the ion channel inhibits the depolarization of the neuronal membrane and downstream signaling cascades.

Mechanism of Dmab-anabaseine antagonism at the α4β2 nAChR.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the α4β2 nAChR using a radiolabeled ligand such as [3H]cytisine or [3H]epibatidine.

Materials:

-

Receptor Source: Membranes from cells stably expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells) or rat brain homogenates.

-

Radioligand: [3H]cytisine or [3H]epibatidine.

-

Competitor: this compound.

-

Non-specific binding control: A high concentration of a known α4β2 nAChR ligand (e.g., nicotine or unlabeled cytisine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold .

Procedure:

-

Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competition: Receptor membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of Dmab-anabaseine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Antagonism

This protocol outlines the use of TEVC on Xenopus laevis oocytes expressing human α4β2 nAChRs to assess the functional antagonist activity of this compound.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human α4 and β2 nAChR subunits.

-

Oocyte injection setup.

-

TEVC setup: including amplifier, headstages, microelectrodes, micromanipulators, perfusion system, and data acquisition software.

-

Recording Solution (Barth's solution): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, 10 mM HEPES, pH 7.4.

-

Agonist: Acetylcholine (ACh).

-

Antagonist: this compound.

-

Microelectrodes: Filled with 3 M KCl.

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNA for the α4 and β2 subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

TEVC Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Experimental Protocol:

-

Control Response: Apply a concentration of ACh that elicits a submaximal response (e.g., the EC20) and record the inward current.

-

Antagonist Application: Perfuse the oocyte with varying concentrations of this compound for a set period.

-

Co-application: While still in the presence of Dmab-anabaseine, co-apply the same concentration of ACh and record the resulting current.

-

Washout: Wash the oocyte with recording solution to ensure recovery of the ACh response.

-

-

Data Analysis:

-

Measure the peak amplitude of the ACh-evoked currents in the absence and presence of different concentrations of Dmab-anabaseine.

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the Dmab-anabaseine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the antagonist activity of a compound like this compound at the α4β2 nAChR.

Workflow for characterizing α4β2 nAChR antagonist activity.

Conclusion

This compound exhibits significant antagonist activity at the human α4β2 nicotinic acetylcholine receptor. This is supported by a Ki value of 20 nM from radioligand binding studies and functional inhibition of acetylcholine-induced currents with an IC50 in the low micromolar range. While it displays very weak partial agonism at high concentrations, its predominant effect in the presence of a full agonist like acetylcholine is antagonism. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the nuances of this interaction and to explore the therapeutic potential of Dmab-anabaseine and related compounds in disorders where modulation of α4β2 nAChR activity is desirable. The multifaceted nature of Dmab-anabaseine's pharmacology, acting as a partial agonist at α7 nAChRs and an antagonist at α4β2 nAChRs, underscores the importance of comprehensive characterization for the development of selective and effective therapeutics.

References

The Chemical Landscape of Dmab-anabaseine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmab-anabaseine dihydrochloride (B599025), a synthetic derivative of the marine alkaloid anabaseine (B15009), has emerged as a significant research compound due to its selective modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of Dmab-anabaseine dihydrochloride. It details experimental protocols for its synthesis, purification, and characterization, and visually represents its primary signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience drug discovery and development.

Chemical Structure and Properties

This compound, systematically named 4-[(5,6-Dihydro[2,3'-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride, is a derivative of anabaseine, a natural toxin found in certain marine worms. The addition of a 4-(dimethylamino)benzylidene moiety to the anabaseine core structure enhances its selectivity for specific nAChR subtypes.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-[(5,6-Dihydro[2,3'-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride | [2] |

| CAS Number | 154149-38-9 | |

| Molecular Formula | C₁₉H₂₁N₃ · 2HCl | [2] |

| Molecular Weight | 364.32 g/mol | [2] |

| Appearance | Orange solid | [3] |

| Purity | ≥98% (by HPLC) | |

| Solubility | Soluble to 100 mM in water, 25 mM in DMSO | |

| Storage | Desiccate at -20°C | [3] |

Pharmacological Profile

This compound is a selective ligand for nicotinic acetylcholine receptors, exhibiting a dual mode of action. It functions as a partial agonist at the α7 nAChR subtype and as an antagonist at the α4β2 nAChR subtype.[4] This pharmacological profile has made it a valuable tool in neuroscience research, particularly in studies related to cognitive function.

The activation of α7 nAChRs is associated with a range of physiological effects, including modulation of cognitive processes such as learning and memory. Dmab-anabaseine's agonistic activity at this receptor has been shown to produce cognition-enhancing effects in preclinical models.[4]

Table 2: Pharmacological Activity of this compound

| Target | Action | Effect | Reference |

| α7 Nicotinic Acetylcholine Receptor (nAChR) | Partial Agonist | Cognition enhancement | [4] |

| α4β2 Nicotinic Acetylcholine Receptor (nAChR) | Antagonist | Modulation of nicotinic signaling | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through an electrophilic substitution reaction between anabaseine and 4-dimethylaminobenzaldehyde (Ehrlich's reagent). The following is a generalized protocol based on the synthesis of analogous benzylidene-anabaseine derivatives.

Materials:

-

Anabaseine dihydrochloride

-

4-dimethylaminobenzaldehyde

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve anabaseine dihydrochloride and a molar excess of 4-dimethylaminobenzaldehyde in ethanol.

-

Add a catalytic amount of concentrated HCl to the solution.

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C.

-

Precipitate the product by adding diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the crude product under vacuum.

Note: This is a generalized protocol. Optimization of reagent stoichiometry, reaction time, and temperature may be necessary to achieve optimal yield and purity.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude this compound is purified using normal-phase HPLC.

Instrumentation and Conditions:

-

Column: Silica gel column

-

Mobile Phase A: Hexane with 0.1% triethylamine

-

Mobile Phase B: Isopropanol with 0.1% triethylamine

-

Gradient: A linear gradient from 100% A to a desired concentration of B over a specified time.

-

Flow Rate: To be optimized based on column dimensions.

-

Detection: UV detection at a wavelength determined by the absorbance maximum of the compound.

-

Injection Volume: To be optimized based on sample concentration and column capacity.

Procedure:

-

Dissolve the crude product in a suitable solvent, such as the initial mobile phase composition.

-

Filter the sample solution through a 0.45 µm filter.

-

Inject the filtered sample onto the equilibrated HPLC column.

-

Run the gradient elution to separate the desired product from impurities.

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Dmab-anabaseine free base.

-

Convert the free base to the dihydrochloride salt by treating with a stoichiometric amount of HCl in a suitable solvent, followed by precipitation or lyophilization.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure of the purified this compound is confirmed using ¹H and ¹³C NMR spectroscopy.

Sample Preparation:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is typically used.

Data Analysis:

-

Process the acquired spectra (Fourier transformation, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts of the protons and carbons to the corresponding atoms in the molecular structure based on their multiplicity, coupling constants, and comparison to known spectra of similar compounds.

Signaling Pathway

The primary mechanism of action of this compound involves the activation of the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. This activation leads to an influx of calcium ions (Ca²⁺), which acts as a second messenger to trigger a cascade of downstream signaling events.

Caption: Dmab-anabaseine activates the α7 nAChR, leading to Ca²⁺ influx and downstream signaling.

The influx of calcium through the α7 nAChR can activate several intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway.[5][6][7] Both of these pathways are implicated in promoting neuronal survival and plasticity, which are cellular mechanisms thought to underlie the observed improvements in cognitive function.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the α7 nicotinic acetylcholine receptor in the central nervous system. Its selective agonism at this receptor, coupled with its demonstrated cognitive-enhancing effects, makes it a compound of interest for the development of novel therapeutics for neurological and psychiatric disorders characterized by cognitive deficits. This guide provides a foundational understanding of its chemical and pharmacological properties, along with practical experimental methodologies, to support ongoing and future research in this field.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound | CAS 154149-38-9 | Tocris Bioscience [tocris.com]

- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway for Dmab-anabaseine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for Dmab-anabaseine dihydrochloride (B599025), a compound of interest for its selective partial agonism at α7 nicotinic acetylcholine (B1216132) receptors (nAChR) and antagonism at α4β2 nAChRs, showing potential for cognition-enhancing effects. The synthesis is a two-stage process commencing with the formation of the precursor anabaseine (B15009), followed by a condensation reaction to yield Dmab-anabaseine, which is then converted to its dihydrochloride salt.

I. Synthesis of Anabaseine Precursor

The synthesis of anabaseine (3,4,5,6-tetrahydro-2,3'-bipyridine) is a critical first stage. Historically, the first synthesis was reported by Spath and Mamoli in 1936 via a Claisen condensation. An alternative, higher-yielding "Aminal Derivative Route" has also been developed.

Claisen Condensation Route

This classical approach involves the condensation of N-benzoyl-2-piperidone with ethyl nicotinate (B505614), followed by hydrolysis and decarboxylation.

Experimental Protocol:

-

Step 1: Synthesis of α-nicotinoyl-N-benzoyl-2-piperidone.

-

To a solution of N-benzoyl-2-piperidone in an anhydrous, aprotic solvent such as toluene, add a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) at a reduced temperature (-70°C for LDA) to form the enolate.

-

Slowly add a solution of ethyl nicotinate to the enolate suspension.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester intermediate.

-

-

Step 2: Hydrolysis and Decarboxylation to Anabaseine.

-

Reflux the crude α-nicotinoyl-N-benzoyl-2-piperidone intermediate with concentrated hydrochloric acid.

-

This one-pot process facilitates both the hydrolysis of the amide and ester groups and subsequent decarboxylation to yield anabaseine dihydrochloride.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide) to obtain the anabaseine free base, which can be extracted with an organic solvent.

-

Aminal Derivative Route

This method avoids the use of cryogenic temperatures and has a reported yield of approximately 40-50%.

Experimental Protocol:

-

Step 1: Formation of the Aminal.

-

Reflux a mixture of 2-piperidone, formaldehyde, and diethylamine (B46881) to form the corresponding morpholine-like aminal.

-

-

Step 2: Condensation with Ethyl Nicotinate.

-

Combine the aminal with ethyl nicotinate in toluene.

-

Add sodium hydride (NaH) to initiate the condensation reaction, which is evidenced by the evolution of hydrogen gas.

-

-

Step 3: Acid Hydrolysis.

-

Reflux the resulting sodium salt of the condensed product in a 5:1 mixture of acetone (B3395972) and concentrated hydrochloric acid.

-

This step hydrolyzes the intermediate and traps the formaldehyde, yielding anabaseine dihydrochloride upon cooling and crystallization from a solvent like isopropyl alcohol.

-

II. Synthesis of Dmab-anabaseine Dihydrochloride

The final stage of the synthesis involves the reaction of anabaseine with 4-dimethylaminobenzaldehyde (Ehrlich's reagent) and subsequent conversion to the dihydrochloride salt.

Experimental Protocol:

-

Step 1: Electrophilic Substitution.

-

Dissolve anabaseine free base in acidic ethanol (B145695).

-

Add a solution of 4-dimethylaminobenzaldehyde (Ehrlich's reagent) to the anabaseine solution.

-

The reaction proceeds via an electrophilic attack of the anabaseine's cyclic iminium moiety on the aldehyde, forming a conjugated Schiff base, Dmab-anabaseine.

-

-

Step 2: Purification of Dmab-anabaseine.

-

Purify the crude Dmab-anabaseine free base using normal-phase High-Performance Liquid Chromatography (HPLC).

-

A silica (B1680970) gel column is employed with a gradient elution system, for example, a mixture of isopropanol-triethylamine in hexane-triethylamine.

-

-

Step 3: Salt Formation.

-

Treat the purified Dmab-anabaseine free base with a solution of hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the this compound salt.

-

Filter and dry the resulting solid to obtain the final product.

-

III. Data Presentation

Table 1: Summary of Key Reaction Parameters

| Parameter | Claisen Condensation Route | Aminal Derivative Route | Electrophilic Substitution |

| Key Reactants | N-benzoyl-2-piperidone, Ethyl nicotinate | 2-Piperidone, Formaldehyde, Diethylamine, Ethyl nicotinate | Anabaseine, 4-dimethylaminobenzaldehyde |

| Base/Catalyst | LDA or NaH | NaH | Acid (from acidic ethanol) |

| Temperature | -70°C to Room Temperature | Reflux (100-110°C) | Room Temperature |

| Reported Yield | Not specified | ~40-50% (for anabaseine) | Not specified |

Table 2: Characterization Data for Dmab-anabaseine and its Dihydrochloride Salt

| Property | Dmab-anabaseine (Free Base) | This compound |

| Molecular Formula | C₁₉H₂₁N₃ | C₁₉H₂₁N₃·2HCl |

| Molecular Weight | 291.39 g/mol | 364.32 g/mol |

| High-Resolution MS (ESI) | m/z 292.1811 [M+H]⁺ | - |

| ¹H NMR (CDCl₃, δ ppm) | Data not fully available in search results. | Data not fully available in search results. |

| ¹³C NMR (CDCl₃, δ ppm) | Data not fully available in search results. | Data not fully available in search results. |

| Purity (by HPLC) | - | ≥98% (as reported by commercial suppliers) |

IV. Mandatory Visualizations

Caption: Overall synthesis pathway for this compound.

Caption: General experimental workflow for the synthesis.

Navigating the Nicotinic Landscape: A Technical Guide to Dmab-anabaseine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025) is a synthetic derivative of anabaseine (B15009), a natural toxin found in certain marine worms. This compound has garnered significant interest within the neuroscience and drug development communities for its potent and selective activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). Specifically, it acts as a partial agonist of the α7 nAChR subtype and an antagonist at α4β2 nAChRs. This dual activity makes it a valuable tool for investigating the roles of these receptor subtypes in various physiological and pathological processes, including cognition, neuroinflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the safety data, handling precautions, and key experimental applications of Dmab-anabaseine dihydrochloride.

Safety Data and Handling Precautions

1.1 GHS Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

1.2 Handling Precautions

Due to its potential irritant effects and uncharacterized toxicological profile, strict adherence to standard laboratory safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

-

Lab Coat: A lab coat should be worn to protect skin and clothing.

-

Respiratory Protection: If working with the solid form for extended periods or if aerosolization is possible, a dust mask or respirator should be used in a well-ventilated area or fume hood.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory.

-

For procedures with a risk of generating dust or aerosols, a chemical fume hood is recommended.

Hygiene Practices:

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

1.3 First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

1.4 Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Physicochemical and Pharmacological Properties

A clear understanding of the physicochemical and pharmacological properties of this compound is fundamental for its effective use in research.

| Property | Value |

| Molecular Formula | C₁₉H₂₁N₃·2HCl |

| Molecular Weight | 364.32 g/mol |

| Appearance | Solid |

| CAS Number | 154149-38-9 |

| Mechanism of Action | Partial agonist of α7 nicotinic acetylcholine receptors (nAChRs) and antagonist of α4β2 nAChRs. |

| Solubility | Soluble in water and DMSO. |

Experimental Protocols

This compound has been utilized in a variety of in vitro and in vivo experimental paradigms to probe the function of nicotinic receptors. Below are representative methodologies for key experiments.

3.1 In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is commonly used to characterize the interaction of compounds with specific ion channel subtypes expressed in a controlled environment.

Methodology:

-

Xenopus laevis Oocyte Preparation:

-

Harvest oocytes from a mature female Xenopus laevis.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase) and manual dissection.

-

Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α7 or α4 and β2).

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with a suitable electrolyte solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current.

-

Voltage-clamp the oocyte membrane at a holding potential of -70 mV.

-

Prepare stock solutions of this compound in the appropriate solvent and dilute to the desired concentrations in the perfusion buffer.

-

Apply this compound to the oocyte via the perfusion system.

-

Record the resulting ionic currents, which represent the activation of the expressed nAChRs.

-

Analyze the current-voltage relationship and dose-response curves to determine the potency (EC₅₀) and efficacy of the compound. For Dmab-anabaseine, an EC₅₀ of 21 µM has been reported for inducing currents in Xenopus oocytes expressing human α7 nAChRs[2].

-

3.2 In Vivo Behavioral Assessment: Rodent Models of Cognition

This compound has been shown to have cognition-enhancing effects in rodent models. The Morris water maze and passive avoidance tests are standard behavioral assays to assess learning and memory.

3.2.1 Morris Water Maze

This test assesses spatial learning and memory.

Methodology:

-

Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

-

Acquisition Phase:

-

Rats are given a series of trials (e.g., 4 trials per day for 5 days) to find the hidden platform from different starting locations.

-

This compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the trials (e.g., 30 minutes).

-

The latency to find the platform and the path length are recorded using a video tracking system.

-

-

Probe Trial:

-

24 hours after the last acquisition trial, the platform is removed from the pool.

-

The rat is allowed to swim for a set time (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

3.2.2 Passive Avoidance Test

This test evaluates fear-associated learning and memory.

Methodology:

-

Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

-

Training Phase:

-

The rat is placed in the light compartment.

-

When the rat enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

This compound or vehicle is administered before the training.

-

-

Retention Test:

-

24 hours later, the rat is returned to the light compartment.

-

The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

-

Signaling Pathways and Logical Relationships

The biological effects of this compound are primarily mediated through its interaction with α7 nAChRs. Activation of these ligand-gated ion channels leads to a cascade of intracellular signaling events.

4.1 α7 Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Activation of the α7 nAChR by an agonist like this compound results in the influx of cations, most notably Ca²⁺. This increase in intracellular calcium acts as a second messenger, initiating several downstream signaling cascades that can influence neuronal excitability, synaptic plasticity, and cell survival.

Caption: α7 nAChR signaling cascade initiated by Dmab-anabaseine.

4.2 Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the initial in vitro characterization of this compound's activity at nAChRs.

Caption: In vitro characterization workflow for Dmab-anabaseine.

4.3 Logical Relationship of Dmab-anabaseine's Dual Activity

The dual action of this compound as a partial α7 agonist and an α4β2 antagonist presents a unique pharmacological profile that can be logically represented.

Caption: Dual pharmacological action of Dmab-anabaseine.

Conclusion

This compound is a valuable pharmacological tool for researchers investigating the nicotinic acetylcholine receptor system. Its distinct profile as a partial α7 agonist and α4β2 antagonist allows for the dissection of the specific roles of these receptor subtypes in neuronal function and disease. Adherence to appropriate safety and handling protocols is paramount for its use in the laboratory. The experimental methodologies and signaling pathway information provided in this guide offer a solid foundation for designing and interpreting studies involving this potent neuroactive compound. Further research into its quantitative toxicological profile and detailed mechanisms of action will continue to enhance its utility in the field of neuroscience and drug discovery.

References

Discovery and origin of anabaseine and its derivatives.

An in-depth technical guide on the discovery, origin, and pharmacological significance of anabaseine (B15009) and its derivatives, prepared for researchers, scientists, and drug development professionals.

Executive Summary

Anabaseine is a naturally occurring alkaloid toxin, first identified in nemertine worms, that has garnered significant scientific interest due to its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3][4][5] While anabaseine itself is a potent agonist at a variety of nAChR subtypes, its synthetic derivative, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-A), also known as GTS-21, has emerged as a key compound in drug development.[1][2][4][5][6][7][8] GTS-21 is a selective partial agonist for the α7 subtype of nAChRs, which is implicated in cognitive processes and inflammatory pathways.[4][5][7][9] This compound has been investigated for its therapeutic potential in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.[1][2][6][7] This document provides a comprehensive overview of the discovery of anabaseine, the development of its derivatives, their mechanism of action, and the experimental methodologies used to characterize these compounds.

Discovery and Natural Origin of Anabaseine

Anabaseine was first chemically synthesized by Späth and Mamoli in 1936, years before its discovery as a natural product.[3][10] Its isolation from a natural source was reported in 1971 by Kem, Abbott, and Coates, who identified the compound in marine nemertine worms (phylum Nemertea), also known as ribbon worms.[3] These carnivorous worms utilize anabaseine as a potent toxin to paralyze their prey and as a chemical defense against predators.[1][2][3][4] Anabaseine has also been isolated from the poison glands of Aphaenogaster ants, where it functions as a pheromone and a defense mechanism.[3]

The initial purification and identification of anabaseine from nemertean extracts were facilitated by a chemical assay using Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with anabaseine to form a product with a high visible light absorbance, allowing for its detection in small quantities.[2][11] This spectrophotometric assay proved crucial for quantifying anabaseine concentrations in the worm's body and proboscis.[1][2][6][11]

Anabaseine Derivatives: The Advent of GTS-21

The chemical structure of anabaseine, particularly its reactive imine group, makes it an ideal scaffold for the synthesis of novel drug candidates.[3] This has led to the development of a family of nicotinic agonists, the most prominent of which is GTS-21 (DMXB-A).[3][7][8] Synthesized by Kem and colleagues, GTS-21 was designed to be a selective agonist for the α7 nAChR.[1][3] Unlike the parent compound anabaseine, which stimulates a wide variety of nAChRs, GTS-21 exhibits partial agonism specifically at the α7 subtype.[4][5][9][12] This selectivity has made GTS-21 a valuable tool for studying the role of α7 nAChRs in the central nervous system and a promising candidate for therapeutic intervention in neurological and psychiatric disorders.[1][2][6][7]

Quantitative Pharmacological Data

The pharmacological profiles of anabaseine, GTS-21, and its primary human metabolite, 3-(4-hydroxy, 2-methoxy-benzylidene)anabaseine (4OH-GTS-21), have been characterized through various binding and functional assays. The following tables summarize key quantitative data for these compounds at different nAChR subtypes.

Table 1: Binding Affinities (Ki) of Anabaseine Derivatives at Nicotinic Acetylcholine Receptors

| Compound | Receptor Subtype | Species | Ki Value | Reference(s) |

| GTS-21 | α7 nAChR | Human | 2000 nM | [9] |

| GTS-21 | α7 nAChR | Rat | 650 nM | [9] |

| GTS-21 | α4β2 nAChR | Human | 20 nM | [9][13][14] |

| GTS-21 | α4β2 nAChR | Rat | 19 nM | [9] |

| 4OH-GTS-21 | α7 nAChR (via [¹²⁵I]α-BTX displacement) | Human (SK-N-SH cells) | 170 nM | [15] |

| 4OH-GTS-21 | α7 nAChR (via [¹²⁵I]α-BTX displacement) | Rat (PC12 cells) | 450 nM | [15] |

Table 2: Functional Activity (EC₅₀/IC₅₀) of Anabaseine Derivatives at Nicotinic Acetylcholine Receptors

| Compound | Receptor Subtype | Assay Type | Species | Activity | Value | Reference(s) |

| Anabaseine | Fetal Muscle-type nAChR | Depolarization | Human (TE671 cells) | Agonist | EC₅₀ = 0.7 µM | [16] |

| GTS-21 | α7 nAChR | Electrophysiology (Xenopus oocytes) | Human | Partial Agonist | EC₅₀ = 11 µM | [9] |

| GTS-21 | α7 nAChR | Electrophysiology (Xenopus oocytes) | Rat | Partial Agonist | EC₅₀ = 5.2 µM | [9] |

| GTS-21 | α4β2 nAChR | Ion Flux | - | Antagonist | IC₅₀ = 17 µM | [9] |

| GTS-21 | α3β4 nAChR | Ion Flux | - | Agonist | EC₅₀ = 21 µM | [9] |

| GTS-21 | 5-HT3A Receptor | - | - | Antagonist | IC₅₀ = 3.1 µM | [13][14] |

Experimental Protocols

Synthesis of Anabaseine

The first synthesis of anabaseine was reported by Spath and Mamoli in 1936.[10] The general procedure involves the following key steps:

-

Condensation: Benzoic anhydride (B1165640) is reacted with δ-valerolactam to yield N-benzoylpiperidone.[10]

-

Acylation: The N-benzoylpiperidone is then reacted with nicotinic acid ethyl ester in a Claisen condensation to produce α-nicotinoyl-N-benzoyl-2-piperidone.[10]

-

Cyclization and Hydrolysis: This intermediate undergoes decarboxylation, ring closure, and amide hydrolysis to yield the final anabaseine product.[10]

Other synthetic strategies have since been developed to produce anabaseine and its enantiomers in good yield.[10][17][18][19]

Nicotinic Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. A common method for nAChRs involves competitive binding with a radiolabeled ligand.

-

Receptor Preparation: Membranes are prepared from cells or tissues expressing the nAChR subtype of interest (e.g., HEK cells stably expressing α4β2Rs, or rat brain membranes for α7 nAChRs).[20][21]

-

Competitive Binding: Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-epibatidine or [³H]cytisine) and varying concentrations of the unlabeled test compound (e.g., GTS-21).[20][21]

-

Separation: After incubation, the bound and free radioligand are separated. This is typically achieved by rapid filtration through glass fiber filters (e.g., Whatman GF/B filters), which trap the membrane-bound radioligand.[20]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation or gamma counter.[20]

-

Data Analysis: The data is used to generate a dose-response curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

The TEVC assay is a powerful electrophysiological technique used to measure the functional activity (agonism, antagonism, or modulation) of a compound at ligand-gated ion channels expressed in Xenopus oocytes.

-

Oocyte Preparation and Expression: Xenopus laevis oocytes are harvested and injected with cRNA encoding the nAChR subunits of interest (e.g., human or rat α7). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a buffer solution.

-

Compound Application: The test compound (e.g., GTS-21) is applied to the oocyte via the perfusion system at various concentrations.[9]

-

Data Acquisition: The inward current generated by the opening of the nAChR channels upon agonist binding is recorded.

-

Analysis: The peak current response is measured for each concentration of the test compound. This data is then used to construct a dose-response curve and determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum efficacy (Eₘₐₓ).[9]

Visualized Mechanisms and Workflows

Signaling Pathways of the α7 Nicotinic Acetylcholine Receptor

Activation of the α7 nAChR, a ligand-gated ion channel, leads to a cascade of intracellular events.[22][23] The receptor is highly permeable to calcium ions, and their influx is a primary trigger for downstream signaling.[22][23][24] This can lead to the activation of various kinases and transcription factors, ultimately resulting in anti-inflammatory and neuroprotective effects.[23][24][25][26]

Caption: Downstream signaling cascade following α7 nAChR activation.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the logical steps involved in a competitive radioligand binding assay, a fundamental technique for characterizing the affinity of compounds like GTS-21 for their target receptors.

References

- 1. [PDF] Discovery of the Nicotinic Receptor Toxin Anabaseine in a Polystiliferan Nemertean | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. acs.org [acs.org]

- 4. scholars.okstate.edu [scholars.okstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of the Nicotinic Receptor Toxin Anabaseine in a Polystiliferan Nemertean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GTS-21 - Wikipedia [en.wikipedia.org]

- 9. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anabaseine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Analysis of 3-(4-hydroxy, 2-Methoxybenzylidene)anabaseine selectivity and activity at human and rat alpha-7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Unveiling the Pharmacokinetic Profile of Dmab-anabaseine Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmab-anabaseine dihydrochloride (B599025), a notable derivative of anabaseine (B15009), has garnered attention within the scientific community for its specific interactions with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide synthesizes the current understanding of Dmab-anabaseine dihydrochloride, with a primary focus on its pharmacokinetics and bioavailability. While comprehensive pharmacokinetic data for this compound remains limited in publicly available literature, this document provides a detailed account of its known pharmacological properties. To offer a comparative perspective, this guide also presents extensive pharmacokinetic data for the closely related and well-studied compound, GTS-21. This juxtaposition aims to provide researchers with a valuable contextual framework for future studies and drug development endeavors involving anabaseine derivatives.

Introduction to this compound

This compound, chemically known as 4-[(5,6-Dihydro[2,3′-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride, is a synthetic compound derived from anabaseine, a naturally occurring alkaloid.[1] It functions as a partial agonist at α7-containing neuronal nicotinic receptors and as an antagonist at α4β2 nAChRs.[2] This dual activity has made it a subject of interest for its potential cognitive-enhancing effects.[3]

Mechanism of Action

The primary mechanism of action for this compound involves its interaction with nAChRs, which are crucial ligand-gated ion channels in the central and peripheral nervous systems.

Pharmacokinetics and Bioavailability of this compound

Despite its interesting pharmacological profile, detailed in vivo pharmacokinetic studies on this compound, including parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and absolute bioavailability, are not extensively reported in the available scientific literature. Research has primarily focused on its pharmacological effects. For instance, one study in aged rats demonstrated that intraperitoneal administration of Dmab-anabaseine (2 mg/kg) enhanced reference memory.[3] However, this study did not provide pharmacokinetic data.

A Comparative Look: Pharmacokinetics of GTS-21 (DMXBA)

Given the limited pharmacokinetic data for Dmab-anabaseine, it is informative to examine the profile of a closely related and more extensively studied anabaseine derivative, GTS-21, also known as DMXBA (3-(2,4-dimethoxybenzylidene)anabaseine).[4] GTS-21 is also a selective α7 nAChR agonist and has undergone clinical investigation.[5][6][7][8][9] It is crucial to note that the following data pertains to GTS-21 and should not be directly extrapolated to this compound.

Preclinical Pharmacokinetics of GTS-21

Studies in animal models have provided a solid foundation for understanding the pharmacokinetic profile of GTS-21.

-

Animal Model: Adult rats.[10]

-

Dosing:

-

Sample Collection: Blood and brain tissue samples were collected at various time points.[10]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine GTS-21 concentrations.[10][11]

Table 1: Pharmacokinetic Parameters of GTS-21 in Rats

| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) | Reference |

| Cmax | - | 1010 ± 212 ng/mL | [10] |

| Tmax | - | 10 min | [10] |

| AUC₀-∞ | 3790 ± 630 ng·h/mL | 1440 ± 358 ng·h/mL | [10] |

| Elimination Half-life (t½) | 3.71 ± 1.12 h | 1.740 ± 0.34 h | [10] |

| Total Body Clearance | 1480 ± 273 mL/h/kg | - | [10] |

| Volume of Distribution (Vd) | 2150 ± 433 mL/kg | - | [10] |

| Apparent Oral Bioavailability | - | 19% | [10] |

| Brain-Plasma Concentration Ratio | - | 2.61 ± 0.34 | [10] |

In dogs, the absolute oral bioavailability of GTS-21 at a 3 mg/kg dose was found to be 27%.[12][13]

Clinical Pharmacokinetics of GTS-21

Human studies have shown that GTS-21 is well-tolerated.[14][15]

-

Study Design: Randomized, placebo-controlled trial.[14]

-

Participants: 18 healthy male volunteers.[14]

-

Dosing Regimen: 25 mg, 75 mg, and 150 mg of GTS-21 or placebo administered three times daily for 4 days, and once on day 5.[14]

-

Sample Collection: Plasma samples were collected to determine the concentrations of GTS-21 and its metabolite, 4-OH-GTS-21.[14]

Table 2: Summary of GTS-21 Pharmacokinetics in Humans (Multiple Dosing)

| Parameter | Observation | Reference |

| Cmax and AUC | Increased in a dose-related fashion. | [14] |

| Intersubject Variability | Considerable, but decreased with continued dosing. | [14] |

Plasma concentrations of GTS-21 and its active metabolite 4-OH-GTS-21 were found to be highly variable among subjects in another study.[16]

Metabolism of GTS-21

GTS-21 undergoes extensive first-pass metabolism.[12] The primary metabolic pathway is O-demethylation, followed by glucuronidation.[12][13] The major metabolites identified in rat urine are 4-OH-GTS-21 glucuronide and 2-OH-GTS-21 glucuronide.[12][13] In vitro studies using human liver microsomes have indicated that CYP1A2 and CYP2E1 are the primary cytochrome P450 isoforms responsible for the O-demethylation of GTS-21, with some contribution from CYP3A.[12]

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Improved learning and memory in aged rats with chronic administration of the nicotinic receptor agonist GTS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GTS-21 - Wikipedia [en.wikipedia.org]

- 5. GTS-21 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Pharmacokinetics and urinary excretion of DMXBA (GTS-21), a compound enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of GTS-21 and its metabolite in rat plasma by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism and disposition of GTS-21, a novel drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Effects of the α7 nicotinic acetylcholine receptor agonist GTS-21 on the innate immune response in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro binding affinity of Dmab-anabaseine dihydrochloride for nicotinic receptor subtypes.

An In-Depth Technical Guide on the In Vitro Binding Affinity of Dmab-anabaseine Dihydrochloride (B599025) for Nicotinic Receptor Subtypes

Introduction

Dmab-anabaseine dihydrochloride, more commonly known in scientific literature as GTS-21 or 3-(2,4-dimethoxybenzylidene)anabaseine, is a synthetic analog of the naturally occurring marine toxin anabaseine.[1][2] It has garnered significant interest within the research and drug development communities for its selective partial agonism at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and its antagonistic activity at the α4β2 nAChR subtype.[3] This dual activity profile makes GTS-21 a compound of interest for potential therapeutic applications, including the treatment of cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia.[4][5][6]

This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound for various nicotinic receptor subtypes. It includes a detailed summary of quantitative binding data, a description of the experimental protocols used to obtain this data, and visualizations of the experimental workflow. This document is intended for researchers, scientists, and drug development professionals working with nicotinic receptor ligands.

Quantitative Binding Affinity Data

The binding affinity of Dmab-anabaseine (GTS-21) and its primary metabolite, 3-(4-hydroxy-2-methoxybenzylidene)anabaseine (4OH-GTS-21), has been characterized across different nAChR subtypes and species. The following table summarizes the key quantitative data from radioligand binding assays.

| Compound | Receptor Subtype & Species | Tissue/Cell Line | Radioligand | Binding Affinity (Ki) | Reference |

| GTS-21 | Human α7 | SK-N-SH Cells | [125I]α-bungarotoxin | 23 µM | [7] |

| GTS-21 | Rat α7 | PC12 Cells | [125I]α-bungarotoxin | 0.31 µM | [7] |

| 4OH-GTS-21 | Human α7 | SK-N-SH Cells | [125I]α-bungarotoxin | 0.17 µM | [7] |

| 4OH-GTS-21 | Rat α7 | PC12 Cells | [125I]α-bungarotoxin | 0.45 µM | [7] |

| Anabaseine | Rat Brain α-bungarotoxin sites | Rat Brain Membranes | [125I]α-bungarotoxin | High Affinity | [1] |

| Anabaseine | Rat α4β2 | Rat Brain Membranes | [3H]-Cytisine | Lower Affinity | [1][8] |

It is important to note that GTS-21 exhibits significant species-dependent differences in its affinity for the α7 nAChR, being much more potent at the rat receptor than the human receptor.[7][9][10] However, its primary metabolite, 4OH-GTS-21, shows high and comparable efficacy at both human and rat α7 receptors, suggesting that GTS-21 may function as a pro-drug in humans.[4][7]

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinity for Dmab-anabaseine and its analogs at nAChR subtypes is typically performed using competitive radioligand binding assays. The following is a generalized protocol based on methodologies described in the literature.[7][8]

1. Membrane Preparation:

-